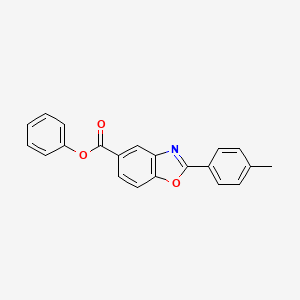
Phenyl 2-(4-methylphenyl)-1,3-benzoxazole-5-carboxylate
Cat. No. B8289014
Key on ui cas rn:
63557-00-6
M. Wt: 329.3 g/mol
InChI Key: ZZVAUBOJBZAJGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04169837
Procedure details


A solution containing 4.43 g. (0.016 mole) of 2-(4-methylphenyl)-5-benzoxazolecarbonyl chloride in 50 ml. of methylene chloride was added dropwise to a solution containing 1.88 g. (0.02 mole) of phenol and 0.80 g. (0.02 mole) of sodium hydroxide in 25 ml. of water. After stirring at 50° for 20 hours, the layers were separated and the organic layer was dried (MgSO4) and concentrated to give 2.9 g. (54%) of ld: UV (CH2Cl2) λmax 306 nm (18,200), ε325 =3500.
Quantity
0.016 mol
Type
reactant
Reaction Step One



[Compound]
Name
( 18,200 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]3[CH:16]=[CH:15][C:14]([C:17](Cl)=[O:18])=[CH:13][C:11]=3[N:12]=2)=[CH:4][CH:3]=1.[C:20]1(O)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[OH-:27].[Na+]>C(Cl)Cl.O>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]3[CH:16]=[CH:15][C:14]([C:17]([O:18][C:20]4[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=4)=[O:27])=[CH:13][C:11]=3[N:12]=2)=[CH:4][CH:3]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.016 mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)C=1OC2=C(N1)C=C(C=C2)C(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0.02 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
Step Three
|
Name
|
|
|
Quantity
|
0.02 mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
[Compound]
|
Name
|
( 18,200 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at 50° for 20 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A solution containing 4.43 g
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing 1.88 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer was dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 2.9 g
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=CC=C(C=C1)C=1OC2=C(N1)C=C(C=C2)C(=O)OC2=CC=CC=C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
